molecular formula C13H18N4 B1482335 (6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2097945-34-9

(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No. B1482335
CAS RN: 2097945-34-9
M. Wt: 230.31 g/mol
InChI Key: RWXYPRDOOVJIRY-UHFFFAOYSA-N
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Description

The compound “(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine” is a complex organic molecule. It contains cyclopropyl and imidazo[1,2-b]pyrazol groups, which are common in many bioactive compounds .


Synthesis Analysis

The synthesis of such compounds often involves the use of cyclopropyl groups, which are known to have antifungal, antibacterial, antiviral, and some enzyme inhibition activities . The synthesis could involve various methods, including the Corey–Chaykovsky reaction .


Molecular Structure Analysis

The molecular structure of this compound is complex, with cyclopropyl rings attached to an imidazo[1,2-b]pyrazol group. The general formula for a cycloalkane like cyclopropyl is CnH2n .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the functional groups present in the molecule. For instance, cyclopropyl groups can undergo various reactions, including ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Unfortunately, specific details about its properties are not available in the retrieved data .

Scientific Research Applications

Antioxidant and Antimicrobial Activities

A study synthesized derivatives related to the compound , evaluating their antioxidant and antimicrobial activities. These compounds showed promising results against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, suggesting potential applications in addressing infections and oxidative stress-related conditions (Bassyouni et al., 2012).

Novel Synthesis Methods

Research on similar compounds includes the development of novel synthesis methods. For instance, the ambient-temperature synthesis of related compounds was reported, highlighting the methodological advancements in the chemical synthesis of such compounds (Becerra et al., 2021).

Anticancer and Antimicrobial Potential

Another study explored the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, demonstrating significant anticancer and antimicrobial activities. These findings indicate potential therapeutic applications for related compounds in cancer and infection treatment (Katariya et al., 2021).

Targeting P53 in Lung Cancer

Research on (imidazo[1,2-a]pyrazin-6-yl)ureas, closely related to the compound of interest, showed effectiveness in targeting the P53 gene in non-small cell lung cancer cell lines. This suggests a potential application in the treatment of specific lung cancers (Bazin et al., 2016).

Efficient Synthesis and Antimicrobial Activity

A study on efficient synthesis methods of 1H-imidazo[1,2-b]pyrazole highlighted its antimicrobial potential. This aligns with the potential use of related compounds in antimicrobial therapies (Babariya et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available data. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its biological activity, potential applications in medicinal chemistry, and development of more efficient synthesis methods .

properties

IUPAC Name

[6-cyclopropyl-1-(cyclopropylmethyl)imidazo[1,2-b]pyrazol-7-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c14-7-11-12(10-3-4-10)15-17-6-5-16(13(11)17)8-9-1-2-9/h5-6,9-10H,1-4,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXYPRDOOVJIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=C(C(=N3)C4CC4)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 3
(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 4
(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 5
(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 6
(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

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